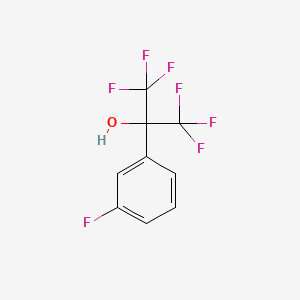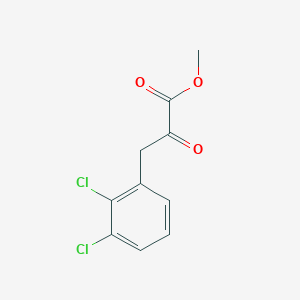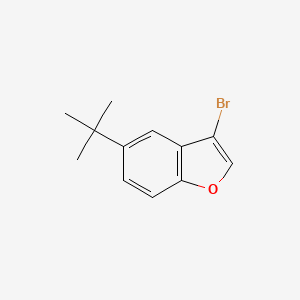
1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is an organofluorine compound characterized by the presence of multiple fluorine atoms. Organofluorine compounds are known for their unique properties, such as high thermal stability and resistance to chemical reactions, making them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol typically involves the reaction of hexafluoroacetone with a fluorinated benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s fluorine atoms can enhance its binding affinity and selectivity for specific targets, leading to its observed effects. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-(2-fluorophenyl)-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-(3-chlorophenyl)-2-propanol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(3-fluorophenyl)-2-propanol is unique due to its specific fluorine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity, stability, and interactions compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2402-73-5 |
|---|---|
Molecular Formula |
C9H5F7O |
Molecular Weight |
262.12 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H5F7O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H |
InChI Key |
XBFJSGZVZRNLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)







![6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687544.png)

